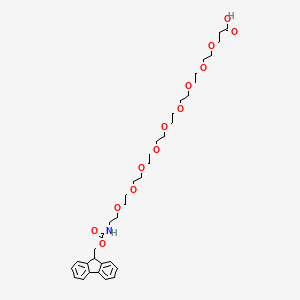

Fmoc-N-amido-PEG9-acid

Übersicht

Beschreibung

Fmoc-N-amido-PEG9-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG9-acid is C36H53NO13 . It has a molecular weight of 707.8 g/mol . The functional groups include an Fmoc-protected amine and a carboxylic acid .

Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG9-acid is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer . It has a molecular weight of 707.8 g/mol and a molecular formula of C36H53NO13 . It is stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification :

- Fmoc-N-amido-PEG9-acid is used in solid-phase synthesis of peptide N-alkylamides. For instance, Songster, Vagner, and Bárány (2004) utilized this compound in the synthesis of LHRH analogues, demonstrating its effectiveness in peptide chain assemblies and product purification (Songster, Vagner, & Bárány, 2004).

- It also plays a role in the synthesis of peptide amides, as described by Stüber, Knolle, and Breipohl (2009). They explored new anchor groups for Fmoc-solid-phase peptide synthesis, emphasizing the importance of the synthesis method and choice of resin (Stüber, Knolle, & Breipohl, 2009).

Fabrication of Functional Materials :

- Tao, Levin, Adler-Abramovich, and Gazit (2016) highlighted the self-assembly features of Fmoc-modified amino acids, including Fmoc-N-amido-PEG9-acid. These compounds have potential applications in cell cultivation, drug delivery, and therapeutic properties due to their hydrophobicity and aromaticity (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Drug Delivery Systems :

- Fmoc-N-amido-PEG9-acid is used in developing nanocarriers for drug delivery. For example, Zhang, Huang, Kwon, and Li (2015) conducted a study on PEGylated Fmoc-amino acid conjugates, showing their effectiveness in delivering drugs like paclitaxel, improving antitumor activity (Zhang, Huang, Kwon, & Li, 2015).

Development of Hydrogels :

- The Fmoc group, when attached to amino acids, aids in forming hydrogels, as discussed by Ryan, Doran, Anderson, and Nilsson (2011). They studied the impact of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, demonstrating its importance in developing low molecular weight hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEESTRVILHNOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-amido-PEG9-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

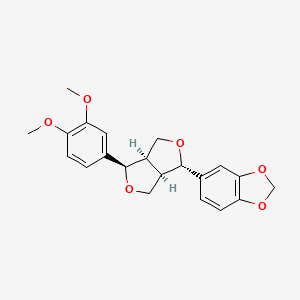

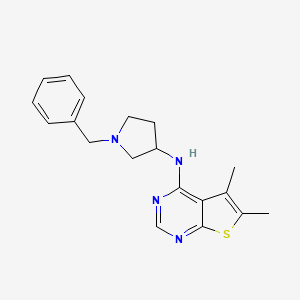

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)